N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide

Glucocerebrosidase specificity Gaucher disease diagnosis Chromogenic substrate comparison

Choose N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide (HNGlu) for reliable, specific measurement of glucocerebrosidase activity. Its N-acyl chain mimics the natural lipid substrate, preventing hydrolysis by non-specific β-glucosidases that cause false-normal results in Gaucher diagnostics with generic substrates like 4-MU-Glc. The chromogenic product enables simple spectrophotometric detection without radioisotopes or fluorescence equipment, validated against radiolabeled natural substrates. Ideal for clinical diagnostics, inhibitor screening, and pharmacological chaperone research.

Molecular Formula C28H46N2O9
Molecular Weight 554.7 g/mol
CAS No. 61443-58-1
Cat. No. B1216620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide
CAS61443-58-1
Synonyms2-hexadecanoylamino-4-nitrophenyl-D-glucopyranoside
HDA-Glc
HNGLC
Molecular FormulaC28H46N2O9
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C28H46N2O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)29-21-18-20(30(36)37)16-17-22(21)38-28-27(35)26(34)25(33)23(19-31)39-28/h16-18,23,25-28,31,33-35H,2-15,19H2,1H3,(H,29,32)
InChIKeyVQANZNCUHNPTGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide (CAS 61443-58-1): A Chromogenic Glucocerebrosidase Substrate for Lysosomal Storage Disease Research


N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide, also known as 2-hexadecanoylamino-4-nitrophenyl-β-D-glucopyranoside or HNGlu, is a synthetic chromogenic substrate designed for the quantitative measurement of glucocerebrosidase (acid β-glucosidase, EC 3.2.1.45) activity . This compound consists of a glucose moiety linked to a nitrophenyl chromophore bearing a C16 palmitamide chain, enabling it to mimic the natural lipid substrate glucocerebroside [1]. It is primarily employed in enzymatic assay development and diagnostic research for Gaucher disease, a lysosomal storage disorder caused by glucocerebrosidase deficiency.

Why N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide Cannot Be Replaced by Generic β-Glucopyranoside Substrates in Glucocerebrosidase Assays


Although several chromogenic and fluorogenic β-D-glucopyranoside substrates are commercially available for β-glucosidase activity measurements, they differ fundamentally in enzyme recognition and specificity. The most common alternative, 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc), is hydrolyzed by multiple β-glucosidases present in tissue extracts, leading to false-normal results in Gaucher disease diagnostic specimens [1]. HNGlu circumvents this problem because its N-acyl chain confers structural resemblance to the natural lipid substrate glucocerebroside, making it selectively recognized by glucocerebrosidase with minimal hydrolysis by non-specific β-glucosidases [1]. Simple generic substrates such as p-nitrophenyl-β-D-glucopyranoside (pNPG) lack this lipid-mimetic feature altogether, resulting in even broader cross-reactivity. A direct procurement decision between these substrates determines whether the assay measures specifically glucocerebrosidase or a composite of multiple β-glucosidase activities.

Quantitative Differential Evidence for N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide Versus Closest Substrate Alternatives


Superior Specificity of HNGlu for Glucocerebrosidase Over 4-Methylumbelliferyl-β-D-glucopyranoside in Fibroblast Extracts

Compared with 4-methylumbelliferyl-β-D-glucopyranoside (4-MU-Glc), HNGlu shows high specificity for glucocerebrosidase with little or no hydrolysis by the β-glucosidases present in fibroblast extracts [1]. In tissue fractionation studies using liver, spleen, and brain specimens, HN Glc glucosidase activity was detected exclusively in the particulate fraction and was deficient in Gaucher disease tissues; in contrast, MU Glc activity in the soluble fraction remained at normal levels in Gaucher patient samples, demonstrating that 4-MU-Glc is substantially hydrolyzed by non-lysosomal β-glucosidases that are not deficient in Gaucher disease [2].

Glucocerebrosidase specificity Gaucher disease diagnosis Chromogenic substrate comparison

Accurate Residual Enzyme Activity Measurement: HNGlu Matches Radiolabeled Natural Substrate Quantitatively

In cultured skin fibroblasts from adult non-neuropathic Gaucher disease patients, HNGlu-measured residual glucocerebrosidase activity was 6.4 ± 2.4 nmol/mg protein/h, representing 28% of the mean control activity of 22.9 ± 5.4 nmol/mg protein/h [1]. This residual activity percentage matched exactly the 28% of control activity determined in the same patient samples using the radiolabeled natural substrate [14C]glucocerebroside [1]. The kinetic characterization of HNGlu under these conditions yielded a Km of 0.19 mmol/L and a pH optimum of 4.8, with linear product formation for at least 4 hours and proportionality to fibroblast protein up to 150 µg per incubation [1].

Residual enzyme activity Natural substrate correlation Gaucher disease severity

Fifteen-Fold Sensitivity Improvement Over Earlier HNGlu-Based Diagnostic Procedures Through Activator Optimization

An optimized HNGlu-based diagnostic procedure employing sodium taurocholate and oleic acid as enzyme activators achieved approximately a 15-fold increase in sensitivity over other published procedures that had used HNGlu as substrate without these specific activator conditions [1]. This optimized protocol successfully confirmed the diagnosis of two Type I and two Type II Gaucher patients using cultured skin fibroblasts and amniotic fluid cells as enzyme sources [1]. The improved sensitivity enables detection of lower glucocerebrosidase activity levels, facilitating identification of heterozygous carriers and milder disease variants.

Assay sensitivity optimization Diagnostic procedure improvement Gaucher disease confirmation

Contrasting Diagnostic Performance: Glucose Analog (HNGlu) Validated, Galactose Analog Found Unsatisfactory

The galactose congener, 2-hexadecanoylamino-4-nitrophenyl-β-D-galactopyranoside (CAS 63424-42-0), was evaluated as a chromogenic substrate for galactocerebrosidase in Krabbe disease diagnosis and was found to be less specific and less sensitive than the natural substrates used to diagnose Krabbe disease, providing an unsatisfactory alternative for prenatal diagnosis [1]. In marked contrast, the glucose analog HNGlu demonstrated high specificity for glucocerebrosidase and produced residual activity measurements that matched those obtained with the radiolabeled natural substrate ([14C]glucocerebroside), both yielding 28% of control activity in Gaucher patient fibroblasts [2].

Glycoside analog comparison Lysosomal enzyme diagnostics Substrate selectivity

Optimal Application Scenarios for N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide in Research and Diagnostic Settings


Gaucher Disease Diagnostic Confirmation in Cultured Skin Fibroblasts and Amniotic Fluid Cells

HNGlu combined with sodium taurocholate and oleic acid activators provides a chromogenic assay for definitive measurement of glucocerebrosidase activity in cultured skin fibroblasts or amniotic fluid cells. The optimized protocol yields approximately 15-fold greater sensitivity than earlier HNGlu methods, enabling reliable confirmation of Type I and Type II Gaucher disease diagnoses [1]. The assay's strong correlation with the radiolabeled natural substrate (both reporting 28% residual activity in Gaucher patient fibroblasts) supports its use as a non-radioactive alternative in clinical diagnostic laboratories [2].

Specific Discrimination of Lysosomal Glucocerebrosidase from Non-Specific β-Glucosidases in Tissue Fractionation Studies

HNGlu is selectively hydrolyzed by the particulate (lysosomal) glucocerebrosidase with negligible cleavage by soluble β-glucosidases, as demonstrated by differential fractionation in liver, spleen, and brain tissues [1]. This property allows researchers to measure authentic glucocerebrosidase activity in crude tissue homogenates without the confounding interference from non-specific β-glucosidases that affects 4-MU-Glc assays [2]. Procurement of HNGlu thus eliminates the need for additional immunocapture or inhibitor-based discrimination steps in enzyme activity determinations.

High-Throughput Screening for Small-Molecule Glucocerebrosidase Modulators Using Chromogenic Detection

The chromogenic nature of HNGlu, which releases 2-hexadecanoylamino-4-nitrophenol upon enzymatic hydrolysis, enables straightforward spectrophotometric detection at visible wavelengths without the need for fluorescence instrumentation. The well-characterized kinetic parameters (Km = 0.19 mmol/L, pH optimum 4.8, linear product formation for ≥4 h) [2] support its direct deployment in 96-well or 384-well plate formats for screening chemical libraries for glucocerebrosidase activators (pharmacological chaperones) or inhibitors, which are of therapeutic interest for Gaucher disease and Parkinson's disease research.

Lysosomal Storage Disease Research Requiring Validated Synthetic Substrates with Natural Substrate Correlation

For studies investigating glucocerebrosidase trafficking, maturation, and pharmacological chaperone effects, HNGlu provides a synthetic substrate whose activity measurements have been directly validated against the radiolabeled natural substrate [14C]glucocerebroside, both yielding 28% residual activity in Gaucher patient cells [2]. In contrast, the analogous galactose derivative was found unsatisfactory for diagnostic use due to poor specificity and sensitivity [3]. This evidence-based validation positions HNGlu as the preferred synthetic substrate for lysosomal enzyme research programs requiring reliable activity data without radioisotope handling.

Quote Request

Request a Quote for N-[2-(beta-D-glucopyranosyloxy)-5-nitrophenyl]palmitamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.